molecular formula C16H25N3O3 B7450829 1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one

1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one

Cat. No. B7450829
M. Wt: 307.39 g/mol
InChI Key: CTWHISNVPCLUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound is commonly known as TIPP, and it belongs to the class of piperazine derivatives.

Mechanism of Action

The mechanism of action of TIPP is primarily based on its interaction with the mu-opioid receptor. It acts as a selective agonist of this receptor, which is responsible for mediating the analgesic effects of opioids. TIPP has been shown to bind to the receptor with high affinity and to activate downstream signaling pathways that lead to pain relief.
Biochemical and Physiological Effects:
TIPP has several biochemical and physiological effects, primarily related to its interaction with the mu-opioid receptor. It has been shown to induce analgesia, reduce inflammation, and modulate the immune system. TIPP has also been found to have a low potential for inducing tolerance, dependence, and addiction, making it a safer alternative to traditional opioids.

Advantages and Limitations for Lab Experiments

One of the main advantages of TIPP for lab experiments is its high selectivity and potency for the mu-opioid receptor. This allows researchers to study the effects of opioid agonists on this receptor in a more precise and controlled manner. However, one limitation of TIPP is its relatively high cost compared to other opioid agonists, which may limit its widespread use in research.

Future Directions

There are several future directions for research on TIPP, including:
1. Further studies on its mechanism of action and downstream signaling pathways.
2. Exploration of its potential applications in the treatment of other conditions, such as anxiety, depression, and addiction.
3. Development of new derivatives of TIPP with improved pharmacological properties, such as increased potency and selectivity.
4. Investigation of its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, TIPP is a promising compound with potential applications in medicinal chemistry, drug development, and neuroscience. Its high selectivity and potency for the mu-opioid receptor make it a valuable tool for studying opioid agonists and their effects. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.

Synthesis Methods

The synthesis of TIPP involves several steps, including the condensation of piperazine with a propenoyl group, followed by the reaction with a piperidine-4-carbonyl group. The final product is obtained by the addition of trimethylamine to the reaction mixture. The yield of TIPP is typically high, and the compound can be purified by column chromatography.

Scientific Research Applications

TIPP has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit a high affinity for the mu-opioid receptor, which is a target for many pain-relieving drugs. TIPP has also been found to have a potent analgesic effect in animal models, making it a promising candidate for the development of new pain medications.

properties

IUPAC Name

1,3,3-trimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-5-13(20)18-8-6-12(7-9-18)14(21)19-11-10-17(4)15(22)16(19,2)3/h5,12H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWHISNVPCLUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CCN1C(=O)C2CCN(CC2)C(=O)C=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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